N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the fluorine atom and the tosyl group in the structure of this compound enhances its chemical stability and biological activity.
Mechanism of Action
Target of action
Benzothiazole derivatives, which “N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a part of, have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Biochemical pathways
Benzothiazole derivatives have been found to inhibit the function of their targets, which can affect various biochemical pathways .
Result of action
Benzothiazole derivatives have been found to have anti-tubercular activity .
Preparation Methods
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 6-fluorobenzothiazole with 4-tosylbutanoyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or dioxane .
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Comparison with Similar Compounds
N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: This compound has similar antimicrobial and anti-inflammatory properties but differs in its chemical structure and specific biological activities.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This derivative is known for its cytotoxicity and potential anticancer properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds are studied for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific combination of the fluorine atom and the tosyl group, which enhances its chemical stability and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c1-12-4-7-14(8-5-12)26(23,24)10-2-3-17(22)21-18-20-15-9-6-13(19)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTWXBQNCUZJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.